(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
The compound is a derivative of pyrimidoindole, which is a type of heterocyclic compound . Pyrimidoindoles have been studied for their potential biological activities, including anti-tumor activity .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides have been synthesized through de novo design efforts . The process typically involves coupling reactions and optimization of cell potency, metabolic stability, and off-target activities .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Hepatitis B Inhibition : Ivashchenko et al. (2019) developed a method for synthesizing a structurally similar compound, showcasing its potential as a new inhibitor against the Hepatitis B virus (HBV). The study involved X-ray crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies to evaluate its inhibitory activity, demonstrating nanomolar activity against HBV in vitro (Ivashchenko et al., 2019).
Antitumor Activities : Research on novel pyrimidine derivatives, including the creation of new compounds with potential antitumor activities, has been conducted. For instance, Raić-Malić et al. (2000) explored the synthesis of new pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6-dideoxy-L-ascorbic acid, identifying compounds with significant antitumor activities against various cancer cell lines (Raić-Malić et al., 2000).
Biological Activity and Applications
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel derivatives with potential as anti-inflammatory and analgesic agents. The study emphasized the synthesis of compounds derived from visnaginone and khellinone, evaluating their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, indicating significant COX-2 inhibitory and analgesic properties (Abu‐Hashem et al., 2020).
Fluorescent Compounds and Optical Properties : Yokota et al. (2012) focused on the synthesis of new fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides. This study provides insights into the optical absorption behavior and spectral shifts in the ultraviolet region, highlighting the potential application of such compounds in materials science (Yokota et al., 2012).
Future Directions
Properties
IUPAC Name |
8-fluoro-3-[(E)-(4-methoxyphenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c1-25-13-5-2-11(3-6-13)9-21-23-10-20-16-14-8-12(19)4-7-15(14)22-17(16)18(23)24/h2-10,22H,1H3/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXAPISCXMSZSH-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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